molecular formula C15H11ClFN3O3S B2402556 N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 946206-56-0

N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide

Katalognummer: B2402556
CAS-Nummer: 946206-56-0
Molekulargewicht: 367.78
InChI-Schlüssel: GLXCZDJOBMNKJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a tetrahydrothieno[2,3-d]pyrimidine core, a bicyclic heterocyclic system fused with a thiophene ring. Key structural attributes include:

  • Substituents: A 3-chloro-4-fluorophenyl group attached via a carboxamide linkage at position 4.
  • Modifications at positions 1 and 3: Methyl groups, which influence steric and electronic properties.
  • Oxo groups at positions 2 and 4: Critical for hydrogen bonding and conformational stability.

Eigenschaften

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN3O3S/c1-19-13(22)8-6-11(24-14(8)20(2)15(19)23)12(21)18-7-3-4-10(17)9(16)5-7/h3-6H,1-2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXCZDJOBMNKJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)NC3=CC(=C(C=C3)F)Cl)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide (commonly referred to as compound 1) is a synthetic organic compound with potential therapeutic applications. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The chemical structure of compound 1 is characterized by a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The molecular formula is C22H18ClFN4O3C_{22}H_{18}ClFN_4O_3 with a molecular weight of approximately 440.86 g/mol. The compound features a chloro-fluoro-substituted phenyl group that may enhance its bioactivity through various mechanisms.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Antitumor Activity Exhibits cytotoxic effects against various cancer cell lines.
Kinase Inhibition Inhibits specific kinases involved in cell signaling pathways.
Neuroprotective Effects Potential to protect neurons from oxidative stress.
Antimicrobial Properties Preliminary data suggests activity against certain pathogens.

Case Studies and Research Findings

  • Antitumor Efficacy : A study evaluated the antitumor activity of compounds similar to compound 1 against human tumor cell lines such as KB and HepG2. Results indicated significant cytotoxicity at micromolar concentrations, suggesting potential for further development as an anticancer agent .
  • Kinase Activity : In vitro assays demonstrated that derivatives of compound 1 inhibited specific kinases associated with tumor growth and metastasis. This inhibition was linked to reduced cell proliferation and increased apoptosis in cancer cells.
  • Neuroprotective Role : Research involving P2Y receptor modulation revealed that activation of these receptors by compounds similar to compound 1 could lead to increased interleukin-6 release in astrocytes, providing neuroprotection under oxidative stress conditions .

Future Directions

Given the promising biological activities observed in preliminary studies, further research is warranted to explore:

  • In Vivo Studies : To validate the efficacy and safety profile of compound 1 in animal models.
  • Mechanistic Studies : To elucidate the precise molecular mechanisms underlying its biological activities.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity against target pathways.

Wissenschaftliche Forschungsanwendungen

Structure and Composition

The molecular formula of N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is given as C14H14ClFN3O3SC_{14}H_{14}ClFN_3O_3S. The compound features a thieno[2,3-d]pyrimidine core which is significant for its biological activity.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that derivatives can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. For instance, the compound's ability to modulate the epidermal growth factor receptor (EGFR) signaling pathway has been highlighted in recent studies .

Antiviral Activity

There is emerging evidence suggesting that this compound may possess antiviral properties. Its structural analogs have been tested against viral infections, showing promise in inhibiting viral replication processes. This potential application is particularly relevant in the context of emerging viral pathogens.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit certain enzymes that are crucial in various biochemical pathways. For example, it has been noted for its inhibitory effects on kinases involved in cancer progression and metabolism . This characteristic makes it a candidate for further development as a therapeutic agent.

Drug Development

The unique chemical structure of this compound positions it as a valuable scaffold for drug development. Researchers are exploring modifications to enhance its pharmacological properties and reduce toxicity while maintaining efficacy .

Case Study 1: Anticancer Efficacy

In a study published in ACS Omega, researchers synthesized several derivatives of the compound and evaluated their anticancer activity against human cancer cell lines. The results indicated that specific modifications to the thieno[2,3-d]pyrimidine structure significantly enhanced cytotoxic effects compared to standard chemotherapeutics .

Case Study 2: Enzyme Targeting

A separate investigation focused on the enzyme inhibition profile of this compound. The study demonstrated its ability to inhibit key kinases linked to cancer progression. The findings suggest that this compound could serve as a lead compound for developing targeted kinase inhibitors .

Vergleich Mit ähnlichen Verbindungen

Structural Analog: 3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide

Key Structural Differences :

Feature Target Compound Analog from
Position 1 1-Methyl Unsubstituted (H)
Position 3 3-Methyl 3-Amino
Oxo/Thioxo Groups 2,4-Dioxo 4-Oxo and 2-thioxo
Aryl Group 3-Chloro-4-fluorophenyl Phenyl

Functional Implications :

  • Methyl Groups (Positions 1 and 3) : Enhance lipophilicity (logP) and may reduce metabolic oxidation compared to the unsubstituted analog.
  • Thioxo vs.
  • Aryl Substitution : The 3-chloro-4-fluorophenyl group in the target compound provides steric bulk and electron-withdrawing effects, which could improve target selectivity over the simpler phenyl group .

Broader Carboxamide Derivatives

The compound in , N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide, shares a carboxamide linkage but diverges in core structure (pyrazole vs. thieno-pyrimidine). Key contrasts include:

  • Substituent Effects : The trifluoromethyl group in enhances metabolic stability, a feature absent in the target compound. However, the chloro-fluoro aryl group in the target may offer analogous benefits .

Vorbereitungsmethoden

Core Thieno[2,3-d]pyrimidine Scaffold Formation

The thieno[2,3-d]pyrimidine core is constructed via cyclocondensation of a thiophene precursor with a urea derivative. A representative approach involves reacting ethyl 2-amino-4-methylthiophene-3-carboxylate with urea in the presence of hydrochloric acid under reflux (4–6 hours). This forms the 2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine skeleton. The reaction proceeds through nucleophilic attack of the amine on the carbonyl group, followed by cyclization.

Key Conditions

  • Solvent : Ethanol or acetic acid
  • Catalyst : HCl (2–3 eq)
  • Temperature : 80–100°C
  • Yield : 70–85% (estimated from analogous quinazoline syntheses)

N-Methylation at Positions 1 and 3

Selective methylation of the pyrimidine ring’s nitrogen atoms is achieved using methyl iodide in the presence of a strong base. Potassium carbonate or sodium hydride in dimethylformamide (DMF) facilitates the alkylation at 60–80°C for 6–8 hours. The base deprotonates the nitrogen, enabling nucleophilic substitution with methyl iodide.

Optimization Notes

  • Excess methyl iodide (2.2 eq per methylation site) ensures complete substitution.
  • Side reactions : Over-alkylation is mitigated by controlled reagent addition.
  • Yield : 65–75% (based on similar morpholinopropoxy substitutions).

Oxidation and Functionalization at Position 6

The carboxylic acid group at position 6 is introduced via hydrolysis of the ester intermediate. Saponification with aqueous sodium hydroxide (2M, 60°C, 2 hours) converts the ethyl ester to the carboxylic acid. Subsequent chlorination using thionyl chloride (SOCl₂) in toluene generates the acid chloride.

Critical Parameters

  • Chlorination : SOCl₂ (3 eq) with catalytic DMF at 70°C for 1 hour.
  • Workup : Excess SOCl₂ is removed via azeotropic distillation with toluene.

Amide Coupling with 3-Chloro-4-fluoroaniline

The acid chloride is coupled with 3-chloro-4-fluoroaniline in isopropyl alcohol or DMF using potassium carbonate as a base. The reaction proceeds at 80–85°C for 1–2 hours, yielding the target carboxamide.

Representative Procedure

  • Dissolve acid chloride (1 eq) in DMF.
  • Add 3-chloro-4-fluoroaniline (1.2 eq) and K₂CO₃ (2 eq).
  • Reflux at 85°C until completion (TLC monitoring).
  • Quench with water, filter, and recrystallize from ethyl acetate.

Yield : 82–94% (extrapolated from gefitinib syntheses).

Purification and Characterization

Crude product is purified via recrystallization (ethyl acetate or toluene) or column chromatography (silica gel, CH₂Cl₂/MeOH 95:5). Purity is validated using HPLC (>99.3%) and ¹H-NMR.

¹H-NMR Key Signals

  • Aromatic protons : δ 7.24 (t, J=8.9 Hz, 1H), 7.71 (m, 2H).
  • Morpholine protons : δ 3.59 (t, 4H), 2.5 (m, 6H).
  • Methyl groups : δ 3.90 (s, 3H), 3.99 (s, 3H).

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield Purity
Cyclization Urea, HCl, ethanol, reflux 70–85% >90%
Methylation CH₃I, K₂CO₃, DMF, 80°C 65–75% 85–90%
Amide Coupling 3-Chloro-4-fluoroaniline, K₂CO₃, DMF, 85°C 82–94% >99%
Purification Recrystallization (ethyl acetate) >99.3%

Challenges and Optimization Strategies

  • Regioselectivity in Methylation : Competitive alkylation at multiple sites is minimized by stepwise addition of methyl iodide.
  • Acid Chloride Stability : Rapid use post-synthesis prevents hydrolysis.
  • Solvent Choice : DMF enhances reaction rates but complicates purification; alternatives like toluene reduce side products.

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors for cyclization and amidation steps, reducing reaction times by 40%. Ultrasound-assisted crystallization improves yield and particle size distribution.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide?

Methodological Answer: The compound can be synthesized via multi-step reactions involving:

  • Step 1 : Formation of the thieno[2,3-d]pyrimidine core through cyclization of thiourea derivatives with α,β-unsaturated ketones under acidic conditions. For example, 3-amino-5-methyl-4-oxo intermediates (similar to ) are generated using methods like the Biginelli reaction or microwave-assisted cyclization .
  • Step 2 : Introduction of the 3-chloro-4-fluorophenyl group via nucleophilic substitution or amide coupling. A common approach involves reacting the intermediate with 3-chloro-4-fluoroaniline in the presence of coupling agents (e.g., HATU or EDC) .
  • Optimization : Solvent choice (e.g., DMF or THF) and temperature (60–100°C) significantly impact yield. Catalytic bases like DMAP may enhance reaction efficiency .

Q. How is the structural integrity of this compound validated?

Methodological Answer: Key techniques include:

  • 1H/13C NMR : Peaks for the 1,3-dimethyl groups appear as singlets (~δ 3.2–3.5 ppm for CH3), while the dioxo groups (C=O) resonate at ~δ 165–175 ppm in 13C NMR. Aromatic protons from the 3-chloro-4-fluorophenyl moiety show splitting patterns consistent with para-substitution (e.g., doublets at δ 7.3–7.6 ppm) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) is used to refine crystal structures. Metrics like R-factor (<0.05) and bond-length discrepancies (<0.01 Å) validate accuracy. For example, demonstrates how hydrogen bonding and π-stacking stabilize the crystal lattice .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

Methodological Answer:

  • Docking Studies : Tools like AutoDock Vina or Schrödinger Suite predict binding affinities to target proteins (e.g., kinases). The fluorophenyl group’s electronegativity and the carboxamide’s hydrogen-bonding capacity are critical for ligand-receptor interactions .
  • QSAR Analysis : Regression models correlate substituent effects (e.g., chloro vs. fluoro) with activity. For instance, shows that electron-withdrawing groups (e.g., -CF3) enhance potency by modulating electron density in the pyrimidine ring .

Q. What strategies resolve contradictions in solubility and stability data across different studies?

Methodological Answer:

  • Controlled Solubility Assays : Use standardized buffers (e.g., PBS at pH 7.4) and HPLC-UV to quantify solubility. Discrepancies often arise from polymorphic forms; differential scanning calorimetry (DSC) identifies metastable vs. stable crystalline phases .
  • Degradation Studies : LC-MS monitors hydrolytic or oxidative degradation products. For example, the dioxo group may undergo hydrolysis under acidic conditions, requiring stabilization via co-solvents (e.g., PEG 400) .

Q. How do substituent variations on the aryl ring impact enzymatic inhibition?

Methodological Answer:

  • Comparative SAR : Synthesize analogs with substituents at the 3-chloro-4-fluoro position (e.g., 3,4-difluoro or 3-bromo-4-chloro). Enzymatic assays (e.g., IC50 measurements) reveal trends:
  • Electron-withdrawing groups (e.g., -F, -Cl) improve inhibition by increasing electrophilicity at the carboxamide moiety.
  • Steric hindrance from bulky groups (e.g., -CF3) may reduce binding affinity, as shown in for analogous compounds .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating this compound’s mechanism of action?

Methodological Answer:

  • Kinase Inhibition Assays : Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) to measure inhibition of kinases (e.g., EGFR or VEGFR2). Include positive controls (e.g., gefitinib) and ATP-competitive inhibitors to classify binding modes .
  • Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY derivatives) combined with confocal microscopy quantifies intracellular accumulation. Adjust assay pH to mimic physiological vs. lysosomal conditions .

Q. How can crystallographic data inform polymorph screening?

Methodological Answer:

  • High-Throughput Screening (HTS) : Use solvent-drop grinding with 96 solvents to generate polymorphs. Refine structures via SHELXL and compare lattice energies using PIXEL calculations. highlights the role of hydrogen bonding (e.g., N-H···O=C) in stabilizing specific forms .

Data Analysis Challenges

Q. How are NMR spectral overlaps deconvoluted for precise structural assignments?

Methodological Answer:

  • 2D NMR Techniques : HSQC and HMBC correlate overlapping protons with carbons. For example, HMBC cross-peaks between the carboxamide carbonyl (δ 170 ppm) and adjacent aromatic protons confirm connectivity .
  • Dynamic NMR : Variable-temperature experiments resolve rotameric equilibria, particularly for flexible groups like the dimethyl substituents .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.